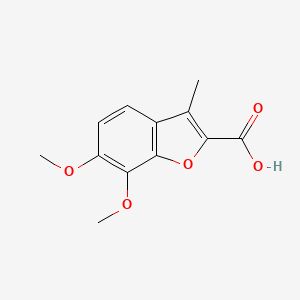

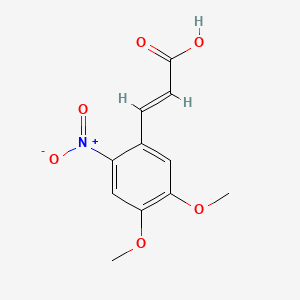

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 236.22 .

Synthesis Analysis

This compound can be synthesized from 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . It can also be synthesized from 3-Methylbenzofuran-2-carboxylic acid, which undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O5/c1-6-7-4-5-8 (15-2)11 (16-3)10 (7)17-9 (6)12 (13)14/h4-5H,1-3H3, (H,13,14) and the InChI key is QPCXEGHLFLPDSP-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . It can also undergo a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.22 . It is a solid at room temperature . The predicted boiling point is 410.0±45.0 °C and the predicted density is 1.345±0.06 g/cm3 .Applications De Recherche Scientifique

Anticancer Activity

Benzofuran derivatives, including 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid , have been studied for their potential anticancer properties. The structure–activity relationship (SAR) of these compounds is of great interest as they can guide the design of new drugs for cancer therapy. These derivatives demonstrate a wide range of biological and pharmacological activities, which are promising for developing novel therapies with enhanced efficacy compared to conventional treatments .

Antiviral Applications

Some benzofuran derivatives have shown strong antiviral activities. For instance, certain compounds have been identified with anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease. The broad spectrum of biological activities of benzofuran compounds makes them potential natural drug lead compounds .

Neuropharmacological Uses

The modulation of histamine H3 receptors by amide derivatives of benzofuran-2-carboxylic acids, including the 6,7-dimethoxy variant, has been found useful in the treatment of diseases associated with these receptors. Additionally, these compounds have been identified as partial agonists of 5-HT receptors, indicating potential use in treating many psychiatric disorders .

Influenza Virus Inhibition

Optically active substituted benzofuran derivatives have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. This suggests that benzofuran derivatives could play a role in the development of antiviral drugs, particularly against influenza .

Parkinson’s Disease Treatment

Derivatives of benzofuran, such as those isolated from Mucuna pruriens traditionally used for treating Parkinson’s disease, have been synthesized and act as peripheral catechol-O-methyltransferase inhibitors (COMTI). This indicates the potential of benzofuran derivatives in the management of Parkinson’s disease symptoms .

Enantioselective Synthesis

The enantioselective synthesis of benzofuran derivatives, including 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid , is crucial for creating compounds with specific optical activities. These activities are important for the development of drugs with targeted therapeutic effects .

Antibacterial Properties

Benzofuran derivatives have been recognized for their antibacterial properties. The unique structure of benzofuran allows for the synthesis of compounds that can be effective against a variety of bacterial strains, contributing to the field of antibiotics .

Antioxidative Effects

The antioxidative properties of benzofuran derivatives make them candidates for use in treatments aimed at combating oxidative stress-related diseases. Their ability to neutralize free radicals could be beneficial in preventing or treating conditions caused by oxidative damage .

Orientations Futures

Benzofuran and its derivatives have a wide array of biological activities and are considered a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, future research could focus on exploring the full therapeutic potential of this compound for the treatment of microbial diseases .

Propriétés

IUPAC Name |

6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCXEGHLFLPDSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353548 |

Source

|

| Record name | 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

63445-53-4 |

Source

|

| Record name | 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde](/img/structure/B1361804.png)

![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)

![tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1361812.png)